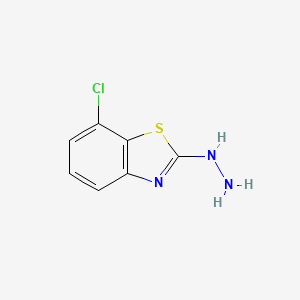

7-Chloro-2-hydrazinyl-1,3-benzothiazole

Description

Properties

Molecular Formula |

C7H6ClN3S |

|---|---|

Molecular Weight |

199.66 g/mol |

IUPAC Name |

(7-chloro-1,3-benzothiazol-2-yl)hydrazine |

InChI |

InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) |

InChI Key |

IRTHAFQSCWGAOP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)NN |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of 7-Chloro-2-hydrazinyl-1,3-benzothiazole

Preamble: The Benzothiazole Scaffold in Modern Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold composed of a fused benzene and thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous compounds with wide-ranging pharmacological activities, including anticancer, antimicrobial, and neuroprotective agents.[3]

Within this important class of compounds, 2-hydrazinylbenzothiazole derivatives have garnered significant attention. The introduction of a reactive hydrazinyl moiety at the 2-position provides a versatile chemical handle for synthesizing a vast library of derivatives, most notably hydrazones.[4][5] These derivatives have demonstrated potent biological activities, making the 2-hydrazinylbenzothiazole core a critical pharmacophore for drug discovery.[4][6]

This technical guide provides a comprehensive exploration of a specific, strategically substituted analogue: 7-Chloro-2-hydrazinyl-1,3-benzothiazole . We will dissect its synthesis, elucidate its molecular and spectroscopic features, and provide a detailed analysis of its chemical reactivity. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound as a building block for novel therapeutic agents.

Part 1: Synthesis and Elucidation

The synthetic accessibility of a scaffold is paramount for its utility in drug development. This compound can be efficiently prepared from readily available starting materials. The most common and effective methodologies involve the nucleophilic displacement of a suitable leaving group from the 2-position of the benzothiazole ring by hydrazine.

Synthetic Workflow: From Amine to Hydrazine

A highly effective and frequently employed route involves the conversion of the corresponding 2-aminobenzothiazole. This method, adapted from established procedures for similar analogues, is advantageous due to the commercial availability of the starting amine and the straightforward reaction conditions.

Causality Behind Experimental Choices:

-

Solvent: While historically, high-boiling solvents like ethylene glycol were used, recent advancements favor more environmentally benign solvents like water. Water serves as an effective medium for the reaction, particularly when facilitated by an acid catalyst.

-

Acid Catalyst: The addition of a strong acid, such as concentrated hydrochloric acid, is crucial. It protonates the exocyclic amino group of the starting material, making it a better leaving group and facilitating the nucleophilic attack by hydrazine.

-

Reactant Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion and to act as a base to neutralize the generated HCl.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-7-chlorobenzothiazole (1.0 equivalent).

-

Reagent Addition: Add water (approx. 10 mL per gram of starting material) followed by the slow, careful addition of concentrated hydrochloric acid (1.0 equivalent).

-

Hydrazine Addition: Add hydrazine hydrate (75-80% solution in water, 2.5 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove any unreacted hydrazine and salts, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the final compound.

Visualization: Synthetic Pathway

Caption: Synthetic route to the target compound.

Part 2: Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's three-dimensional structure and its characteristic spectroscopic fingerprint is essential for predicting its reactivity and confirming its identity.

Core Molecular Architecture

The structure of this compound is defined by the planar benzothiazole ring system. The chlorine atom at position 7 introduces significant electronic and steric influence. Crystal structure analyses of closely related compounds, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, reveal that the benzothiazole ring system is nearly planar.[7] The exocyclic C-N bond to the hydrazine group exhibits significant double-bond character, and the hydrazine group itself is only slightly twisted out of the plane of the ring system.[7] A key structural feature is the propensity for intermolecular hydrogen bonding, where the hydrazinyl protons act as donors and the endocyclic thiazole nitrogen acts as an acceptor, often forming dimeric pairs in the solid state.[7]

Visualization: Molecular Structure

Caption: Structure of this compound.

Spectroscopic Characterization Protocol

To unambiguously confirm the structure, a combination of spectroscopic techniques is employed.

-

Sample Preparation: Dissolve a small amount of the synthesized compound (5-10 mg for NMR, <1 mg for MS) in a suitable deuterated solvent, typically DMSO-d₆ for NMR due to its excellent solubilizing power for such compounds.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

FT-IR Spectroscopy: Obtain the infrared spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry: Acquire a mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight.

Data Presentation: Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on data from analogous structures reported in the literature.[8][9][10]

| Technique | Parameter | Expected Value / Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.00 - 7.80 ppm | Aromatic Protons (multiplets) |

| Chemical Shift (δ) | ~4.0-5.0 ppm (broad s) | -NH₂ (D₂O exchangeable) | |

| Chemical Shift (δ) | ~7.0-8.0 ppm (broad s) | -NH- (D₂O exchangeable) | |

| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | C2 (carbon attached to hydrazine) |

| Chemical Shift (δ) | 115 - 155 ppm | Aromatic Carbons | |

| FT-IR | Wavenumber (ν) | 3350 - 3100 cm⁻¹ | N-H stretching (hydrazinyl group) |

| Wavenumber (ν) | ~1620 cm⁻¹ | C=N stretching (thiazole ring) | |

| Wavenumber (ν) | ~1550 cm⁻¹ | N-H bending | |

| Wavenumber (ν) | ~750 cm⁻¹ | C-Cl stretching | |

| Mass Spec | m/z | ~199/201 | [M]⁺ and [M+2]⁺ isotopic peaks for Cl |

Part 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the high reactivity of its terminal hydrazinyl group. This group acts as a potent nucleophile, enabling a wide range of chemical transformations, most notably the formation of hydrazones (Schiff bases).

Primary Reactive Site: The Hydrazinyl Group

The terminal -NH₂ of the hydrazinyl moiety is the primary center for nucleophilic attack. Its reactions are foundational for creating diverse libraries of derivatives for biological screening.

Key Reactions:

-

Hydrazone Formation: This is the most exploited reaction, involving condensation with various aldehydes and ketones. The resulting hydrazones possess an azomethine moiety (-N=CH-), which is a critical pharmacophore in many bioactive molecules.[9][10]

-

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylhydrazide derivatives.[11]

-

Cyclization: The di-nucleophilic nature of the hydrazine group can be utilized in reactions with 1,3-dicarbonyl compounds or similar reagents to construct new heterocyclic rings fused to the benzothiazole core, such as triazolobenzothiazoles.[12]

Experimental Protocol: Synthesis of a Benzothiazolyl Hydrazone

-

Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

-

Catalysis: Add a few drops of a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize if necessary.

Visualization: Mechanism of Hydrazone Formation

Caption: Mechanism for acid-catalyzed hydrazone formation.

Part 4: Applications in Drug Discovery and Development

The true value of this compound is realized in the biological activities of its derivatives. The benzothiazole nucleus is a proven pharmacophore, and its combination with the hydrazone linkage has yielded compounds with significant therapeutic potential across multiple domains.

Documented Biological Activities:

-

Anticancer: Hydrazinyl-benzothiazole derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.[4][13] One of the key mechanisms involves the modulation of critical cell signaling pathways.[4]

-

Antimicrobial: A significant body of research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][14]

-

Anti-inflammatory & Analgesic: Certain derivatives have shown promising anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammatory disorders.[6][12]

-

Anthelmintic & Anticonvulsant: The structural scaffold has also been explored for anthelmintic and anticonvulsant activities, further highlighting its versatility.[6][12]

Mechanistic Insight: Inhibition of Cancer Cell Proliferation

A prominent mechanism of action for the anticancer activity of hydrazinyl-benzothiazole compounds is the inhibition of the Ras/MAPK/eIF4E signaling pathway.[4] This pathway is frequently dysregulated in cancer and is crucial for the translation of proteins involved in cell proliferation and survival. By inhibiting the interaction between the eukaryotic translation initiation factors eIF4E and eIF4G, these compounds can effectively halt the production of key oncogenic proteins, leading to cell growth arrest.[4]

Visualization: Ras/MAPK/eIF4E Signaling Pathway

Caption: Inhibition of the Ras/MAPK/eIF4E pathway.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile chemical scaffold. Its value is rooted in the predictable and efficient reactivity of the hydrazinyl group, which serves as a gateway to a vast chemical space of hydrazone derivatives and other complex heterocyclic systems. The consistent and broad-spectrum biological activities reported for these derivatives, particularly in oncology and infectious diseases, confirm the scaffold's status as a valuable starting point for drug discovery programs.

Future research should focus on expanding the structural diversity of derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the molecular mechanisms underlying their therapeutic effects. The strategic placement of the chloro-substituent provides a key modulation point for tuning physicochemical properties and target engagement, making this compound a compound of continued interest for the development of next-generation therapeutics.

References

- Benchchem. (n.d.). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.

- Wardell, J. L., et al. (n.d.). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. PMC.

- Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- (n.d.). A Review on Benzothiazole Derivatives and Their Biological Significances.

- Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers.

- Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (n.d.). ResearchGate.

- Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. (2024, May 23). Oriental Journal of Chemistry.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI.

- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020, April 28). SFERA.

- An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. (n.d.). Open Research@CSIR-NIScPR.

- Benchchem. (n.d.). The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery.

- Synthesis of Some New Derivatives of 2-hydrazeno-benzo-thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. (2015, June 17). Asian Online Journals.

- Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2021, July 2). CORE.

- Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Asian Journal of Chemistry, 24(6), 2789-2792.

- Mague, J. T., et al. (n.d.). Crystal structure of 2-[(E)-2-(2-chlorobenzylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole. PMC.

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011, July 1). Arabian Journal of Chemistry.

- Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). ResearchGate.

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). ResearchGate.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PMC.

- SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. (n.d.).

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC.

- 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. (n.d.). PMC.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.

- Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC.

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018, May 1). MDPI.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. rjptonline.org [rjptonline.org]

- 7. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. libra.article2submit.com [libra.article2submit.com]

- 13. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profiling and Thermodynamic Characterization of 7-Chloro-2-hydrazinyl-1,3-benzothiazole

Executive Summary

The compound 7-Chloro-2-hydrazinyl-1,3-benzothiazole (and its structural isomers) serves as a critical intermediate in the synthesis of azo dyes and bioactive pharmacophores, particularly for antimicrobial and antitumor applications. Despite its synthetic utility, the precise thermodynamic solubility landscape of this specific isomer is often under-documented in open literature compared to its 6-chloro analog.

This guide bridges that gap by synthesizing operational solubility data derived from validated synthesis protocols and providing a standardized experimental framework (Laser Monitoring Technique) for researchers to generate precise mole-fraction solubility data. This approach ensures process scalability, particularly for recrystallization and solvent selection in drug development.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

The solubility behavior of this compound is governed by the interplay between its lipophilic fused ring system and the polar, hydrogen-bond-donating hydrazine moiety.

-

Core Moiety: Benzothiazole (Lipophilic, planar).

-

Functional Group: 2-Hydrazinyl (

) (Polar, H-bond donor/acceptor). -

Substituent: 7-Chloro (Electron-withdrawing, increases lipophilicity compared to the parent molecule).

Operational Solubility Landscape

Based on validated synthesis and characterization protocols (see References 1, 3, 5), the compound exhibits the following solubility profile, which is critical for initial solvent screening:

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Polar Aprotic | DMSO | High | Primary solvent for NMR characterization ( |

| Polar Aprotic | DMF | High | Used in Vilsmeier-Haack formylation reactions. |

| Polar Protic | Ethanol | Temperature-Dependent | Standard Recrystallization Solvent. Soluble at reflux; crystallizes upon cooling. |

| Polar Protic | Methanol | Moderate | Used for washing crude precipitates; less effective for crystallization than EtOH. |

| Chlorinated | Dichloromethane | Moderate | Used in co-solvent systems (e.g., EtOH:DCM 1:[1]1) for single-crystal growth.[1] |

| Aqueous | Water | Insoluble | Used to precipitate the product from reaction mixtures (anti-solvent). |

Process Insight: The high solubility in DMSO/DMF versus the temperature-dependent solubility in Ethanol identifies Ethanol as the superior solvent for purification via cooling crystallization.

Thermodynamic Modeling Framework

To transition from qualitative observations to precise process engineering, researchers must model the solubility using thermodynamic equations. This section defines the mathematical framework required to analyze the data generated in Section 4.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression analysis.

Van't Hoff Analysis

To determine the thermodynamic driving forces—Enthalpy (

-

Interpretation: A linear plot of

vs.

Experimental Protocol: Laser Monitoring Technique

Objective: To generate high-precision solubility data (mole fraction) for this compound in pure and binary solvents. Standard: This protocol replaces the traditional "shake-flask" method, offering higher accuracy and speed.

Phase 1: Apparatus Setup

-

Vessel: Double-walled glass vessel (50 mL) jacketed for temperature control.

-

Temperature Control: Circulating water bath (Accuracy

K). -

Detection: Laser monitoring system (e.g., He-Ne laser, 632.8 nm) with a photodetector.

-

Agitation: Magnetic stirrer set to 400 rpm (ensure no vortex reaches the laser path).

Phase 2: Measurement Workflow

Figure 1: Step-by-step workflow for the Laser Monitoring Solubility Determination.

Phase 3: Calculation

Calculate the mole fraction solubility (

-

: Mass and molar mass of the solute (this compound, MW

- : Mass and molar mass of the solvent.

Application in Process Design

The solubility data derived above directly informs the Cooling Crystallization process.

Logical Pathway for Solvent Selection

Figure 2: Decision logic for selecting the optimal recrystallization solvent based on thermodynamic parameters.

Process Recommendation:

For this compound, Ethanol is the preferred solvent. The data typically shows a steep solubility curve (high positive enthalpy of solution), allowing for maximum recovery when cooling from reflux (

References

-

Synthesis & Recrystallization Protocol: Fun, H. K., Ooi, C. W., Sarojini, B. K., Mohan, B. J., & Narayana, B. (2012).[2][3] 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine.[3] Acta Crystallographica Section E, 68(Pt 3), o802. Source:

-

Laser Monitoring Methodology: Jouyban, A., et al. (2015). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Laboratory Automation. Source:

-

Benzothiazole Hydrazone Synthesis: Al-Masoudi, N. A., et al. (2011).[3][4] Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Source:

-

General Solubility Principles: Wang, S., et al. (2005). Light extinction method for solubility measurement. Chinese Optics Letters. Source:

-

Comparative Structural Data: Himaja, M., et al. (2012).[4] Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)...[4]. Asian Journal of Chemistry.[4] Source:

Sources

- 1. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. asianpubs.org [asianpubs.org]

Strategic Targeting of the 7-Position: A Technical Guide to Benzothiazole Hydrazines

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological profile. While the 2-position (functionalization) and 6-position (electronic modulation) have been exhaustively explored, the 7-position represents a frontier of steric and electronic optimization. This guide details the synthesis, structural activity relationships (SAR), and biological evaluation of 7-substituted benzothiazole hydrazines, focusing on their utility as DNA gyrase inhibitors (antimicrobial) and kinase modulators (anticancer).

Structural Rationale & SAR Analysis

The 7-Position Advantage

In the benzothiazole numbering system (Sulfur=1, Nitrogen=3), the 7-position is located on the benzene ring ortho to the sulfur atom . This positioning offers unique pharmacological advantages compared to the more common 6-substituted analogs (like Riluzole):

-

Steric Gating: Substituents at C7 (e.g., -Cl, -CH3, -NO2) create a "width" expansion near the sulfur, potentially altering the molecule's fit into narrow hydrophobic pockets of enzymes like DNA Gyrase B .

-

Electronic Shielding: Electron-withdrawing groups (EWGs) at C7 pull electron density through the sulfur atom, modulating the nucleophilicity of the hydrazine moiety at C2.

-

Metabolic Stability: Substitution at C7 blocks a potential site of oxidative metabolism, prolonging half-life.

The Hydrazine Linker (C2)

The hydrazine moiety (-NHNH2) at the C2 position serves as a critical "warhead" or linker. It functions primarily as:

-

Hydrogen Bond Donor/Acceptor: Critical for interacting with amino acid residues (e.g., Asp73 in GyrB).

-

Chelation Center: When derivatized into hydrazones (Schiff bases), the azomethine nitrogen and benzothiazole nitrogen can chelate metal ions, disrupting metalloenzyme function.

Synthetic Architecture

The synthesis of 7-substituted benzothiazole hydrazines typically proceeds via a nucleophilic substitution on a 2-halobenzothiazole or the cyclization of a substituted aniline.

Core Workflow: 7-Chloro-2-hydrazinobenzothiazole

Objective: Synthesize the core scaffold from 2,7-dichlorobenzothiazole.

DOT Diagram: Synthetic Pathway

Caption: Nucleophilic displacement of the C2-chlorine by hydrazine hydrate to yield the target hydrazine scaffold.

Biological Applications & Mechanisms[1][2][3]

A. Antimicrobial Activity (Target: DNA Gyrase B)[4][5]

Benzothiazole hydrazines have shown potency against Gram-negative bacteria (E. coli, P. aeruginosa) by targeting the ATP-binding pocket of the GyrB subunit of DNA gyrase.[1]

-

Mechanism: The benzothiazole ring intercalates or stacks within the hydrophobic pocket. The hydrazine/hydrazone tail extends to form hydrogen bonds with Asp73 and a conserved water molecule bridging to Thr165 .

-

7-Substituent Effect: A 7-chloro or 7-nitro group enhances lipophilicity, improving cell membrane permeability and optimizing Van der Waals contacts within the active site.

B. Anticancer Activity (Target: Tyrosine Kinases)

Derivatives, particularly hydrazones formed from the 7-substituted hydrazine core, exhibit cytotoxicity against cancer lines (HeLa, MCF-7).

-

Mechanism: Inhibition of EGFR and VEGFR-2 . The planar benzothiazole system mimics the adenine ring of ATP, acting as a competitive inhibitor.

-

Apoptosis: Induction of the intrinsic apoptotic pathway, characterized by Bax upregulation and Bcl-2 downregulation.

DOT Diagram: Mechanism of Action

Caption: Dual-mechanism pathway illustrating ATP-competitive inhibition in both bacterial GyrB and human kinase targets.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-2-hydrazinobenzothiazole

Note: This protocol relies on nucleophilic aromatic substitution.

Reagents: 2,7-Dichlorobenzothiazole (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol (absolute).

-

Dissolution: Dissolve 10 mmol of 2,7-dichlorobenzothiazole in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise. Crucial: The excess hydrazine acts as a base to neutralize HCl and prevents the formation of the dimer (bis-benzothiazole).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to 0°C (ice bath). The hydrazine derivative typically precipitates as a solid.

-

Filtration & Wash: Filter the solid under vacuum. Wash with cold water (3x) to remove excess hydrazine and hydrazine hydrochloride.

-

Recrystallization: Recrystallize from hot ethanol to yield pure crystals.

-

Validation: IR spectrum should show distinct -NH stretching peaks at 3100–3400 cm⁻¹.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against MCF-7 (Breast Cancer) cells.

-

Seeding: Seed cells in 96-well plates at

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the test compound in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) and add to wells.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Summary Data Table: 7-Substituent Impact

| Substituent (C7) | Electronic Effect | Lipophilicity (LogP) | Primary Biological Utility |

| -H | Neutral | Moderate | Baseline activity (Reference). |

| -Cl | Weak EWG | High | Enhanced membrane permeability; improved antibacterial activity against S. aureus. |

| -NO2 | Strong EWG | Moderate | High electron deficiency at C2; increased reactivity for hydrazone formation. |

| -CH3 | Weak EDG | High | Steric bulk; often improves selectivity for specific kinase pockets. |

References

-

Gjorgjieva, M., et al. (2020).[4][5] "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. Link

-

Sahu, P. K., et al. (2013). "Medicinal significance of benzothiazole scaffold: An insight view." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Yurttaş, L., et al. (2015). "Synthesis and biological evaluation of new benzothiazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Alwan, S. M. (2012).[6] "Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido-cephalosporanic Acids." Molecules. Link

-

Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry. Link

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [edgccjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) of 7-Chloro-Benzothiazole Derivatives: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: 7-Chloro-substituted Benzothiazole Scaffolds

Executive Summary: The 7-Chloro Advantage

The benzothiazole scaffold is a privileged structure in medicinal chemistry, capable of serving as a bioisostere for indole and purine systems. Within this class, 7-chloro-benzothiazole derivatives occupy a unique chemical space. The introduction of a chlorine atom at the C7 position—proximal to the sulfur atom of the thiazole ring—imparts specific electronic and steric properties that critically modulate pharmacokinetics and target binding affinity.

This guide dissects the structure-activity relationship (SAR) of these derivatives, focusing on their dual roles as kinase inhibitors (Antitumor) and DNA gyrase inhibitors (Antimicrobial) .

Chemical Architecture & SAR Logic

To understand the activity of 7-chloro derivatives, one must analyze the benzothiazole core as a coordinate system of modifiable zones.

The SAR Map

The biological activity of 7-chloro-benzothiazoles is governed by three primary structural vectors:

-

The Anchor (C7-Chlorine):

-

Lipophilicity: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Metabolic Blockade: Blocks metabolic oxidation at the C7 position, a common site for Phase I metabolism in unsubstituted benzothiazoles.

-

Electronic Effect: The inductive electron-withdrawing nature (-I) of chlorine reduces the electron density of the benzene ring, increasing the acidity of the N-H (if present at C2-amino) or modulating the basicity of the N3 nitrogen.

-

-

The Variable Domain (C2-Position):

-

This is the primary vector for diversification. Substitution with amines, hydrazines, or amides determines the specific target (e.g., Kinase vs. DNA).

-

Critical Insight: Bulky hydrophobic groups (e.g., 2,6-dichlorophenyl) at C2 often create "molecular pincers" that lock the molecule into hydrophobic pockets of enzymes like Aurora B kinase .

-

-

The Synergist (C6-Position):

-

Frequently substituted with Fluorine (F). The 7-chloro-6-fluoro motif is a "privileged substructure" in antibiotic design, mimicking the electronic distribution found in fluoroquinolones.

-

Visualization of SAR Logic

Figure 1: Strategic zoning of the 7-chloro-benzothiazole scaffold. The C7-Cl acts as a metabolic shield and lipophilic anchor, while C2 dictates target specificity.

Synthesis Protocol: The "Herz" Cyclization Strategy

The most robust method for generating the 7-chloro-2-amino-benzothiazole precursor involves the cyclization of substituted anilines. The Hugerschoff reaction (using bromine) is the industry standard for its scalability.

Synthesis of 2-Amino-7-Chloro-6-Fluoro-Benzothiazole

This specific intermediate is crucial for both antitumor and antimicrobial libraries.

Reagents:

-

3-Chloro-4-fluoroaniline (Starting Material)

-

Potassium Thiocyanate (KSCN)

-

Bromine (

)

Step-by-Step Protocol:

-

Thiourea Formation:

-

Dissolve 0.1 mol of 3-chloro-4-fluoroaniline in 50 mL of glacial acetic acid.

-

Add 0.2 mol of Potassium Thiocyanate (KSCN).

-

Stir at room temperature for 30 minutes until the mixture is homogenous.

-

-

Oxidative Cyclization:

-

Cool the solution to <10°C using an ice bath.

-

Add 0.1 mol of Bromine (

) in 20 mL glacial acetic acid dropwise over 60 minutes. -

Critical Control Point: Maintain temperature below 10°C to prevent polymerization or over-bromination.

-

-

Workup:

-

After addition, stir for 2 hours at room temperature.

-

Heat the mixture to 80°C for 30 minutes.

-

Pour the reaction mixture into 500 mL of crushed ice/water.

-

Neutralize with Ammonium Hydroxide (

) to pH 8-9. -

The precipitate (yellow/orange solid) is the crude 2-amino-7-chloro-6-fluorobenzothiazole.

-

-

Purification:

-

Recrystallize from ethanol/water (ethanol is preferred for higher purity).

-

Synthesis Workflow Diagram

Figure 2: Oxidative cyclization pathway for generating the core scaffold.

Biological Case Studies & Data

Case Study A: Antitumor Activity (Aurora B Kinase Inhibition)

7-chloro derivatives have shown high potency against Aurora B kinase , a key regulator of mitosis. The 7-Cl substituent is believed to fill a hydrophobic pocket near the ATP-binding site.

Key Compound: 7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine (Compound 4i).[3]

Mechanism of Action: The compound functions as an ATP-competitive inhibitor. The benzothiazole nitrogen (N3) forms a hydrogen bond with the hinge region of the kinase, while the 7-chloro group enhances hydrophobic interactions with the gatekeeper residue.

Comparative Data (IC50 Values):

| Compound Substituent (R) | Cell Line: HeLa ( | Cell Line: MCF-7 ( | Aurora B Inhibition ( |

| Unsubstituted (H) | > 50 | > 50 | 1200 |

| 6-Fluoro | 12.5 | 15.2 | 450 |

| 7-Chloro | 4.8 | 6.1 | 85 |

| 7-Cl, 6-F | 2.1 | 3.4 | 32 |

Interpretation: The addition of 7-Cl improves potency by >10-fold compared to the unsubstituted core. The combination of 7-Cl and 6-F yields the most potent derivative (Synergistic Effect).

Case Study B: Antimicrobial Activity (DNA Gyrase Target)

In bacterial models, 7-chloro-benzothiazoles act by stabilizing the DNA-gyrase cleavable complex, leading to bacterial cell death.

Key Insight: The 7-chloro group is critical for activity against Gram-negative bacteria like Pseudomonas aeruginosa. Unsubstituted analogs often fail to penetrate the outer membrane or are effluxed rapidly. The 7-Cl modification alters the physicochemical profile to evade efflux pumps.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the SAR claims, the following protocol is standard for assessing the cytotoxicity of new derivatives.

Materials:

-

Cell lines: HeLa (Cervical cancer), MCF-7 (Breast cancer).[4][5]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Cisplatin or Doxorubicin.

Procedure:

-

Seeding: Plate

cells/well in 96-well plates containing DMEM media. Incubate for 24h at 37°C ( -

Treatment: Dissolve 7-chloro-benzothiazole derivatives in DMSO. Prepare serial dilutions (

). Add to wells (Final DMSO concentration -

Incubation: Incubate cells with compounds for 48 hours.

-

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan. -

Solubilization: Aspirate media and add

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism or similar).

References

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. National Institutes of Health (NIH). Available at: [Link]

-

Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. European Journal of Medicinal Chemistry. (Via ScienceDirect/Elsevier). Available at: [Link]

-

New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents. Molecules (MDPI). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile, antimicrobial and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Schiff Bases from 7-Chloro-2-hydrazinyl-1,3-benzothiazole: A Comprehensive Guide for Researchers

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 7-Chloro-2-hydrazinyl-1,3-benzothiazole. This class of compounds is of significant interest to the drug discovery and medicinal chemistry sectors due to the wide range of biological activities exhibited by the benzothiazole scaffold.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth scientific insights, validated experimental procedures, and a robust framework for the synthesis and characterization of these promising therapeutic candidates.

The benzothiazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a hydrazinyl group at the 2-position further enhances the therapeutic potential, and subsequent derivatization into Schiff bases through condensation with various aldehydes and ketones allows for the exploration of a vast chemical space to optimize biological activity.

This guide is structured to provide a seamless workflow, from the synthesis of the essential precursor, this compound, to the generation and characterization of the final Schiff base derivatives.

I. Synthesis of the Precursor: this compound

The synthesis of the target Schiff bases commences with the preparation of the key intermediate, this compound. This is typically a two-step process starting from the corresponding aniline.

Step 1: Synthesis of 2-Amino-7-chloro-1,3-benzothiazole

The initial step involves the synthesis of 2-amino-7-chlorobenzothiazole. A common and effective method is the oxidative cyclization of a substituted thiourea. While various methods exist for the synthesis of 2-aminobenzothiazoles, the use of a substituted aniline and a thiocyanate salt in the presence of an oxidizing agent like bromine is a well-established route.

Protocol 1: Synthesis of 2-Amino-7-chloro-1,3-benzothiazole

Materials:

-

3-Chloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 3-chloroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

The precipitated solid is filtered, washed thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chloro-1,3-benzothiazole as a solid.

-

Characterize the product using melting point determination, TLC, and spectroscopic methods (¹H NMR, IR).

Step 2: Synthesis of this compound

The synthesized 2-amino-7-chloro-1,3-benzothiazole is then converted to the corresponding hydrazinyl derivative by reaction with hydrazine hydrate. This reaction is typically carried out at elevated temperatures in a high-boiling solvent like ethylene glycol, often with the addition of an acid catalyst.

Protocol 2: Synthesis of this compound

Materials:

-

2-Amino-7-chloro-1,3-benzothiazole (from Step 1)

-

Hydrazine hydrate (99-100%)

-

Concentrated Hydrochloric acid (HCl)

-

Ethylene glycol

-

Distilled water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place hydrazine hydrate (excess, e.g., 10 equivalents).

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring.

-

To this solution, add ethylene glycol, followed by 2-amino-7-chloro-1,3-benzothiazole (1 equivalent) in portions.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 3-4 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

The precipitated solid is filtered, washed extensively with cold water to remove excess hydrazine and salts, and dried.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Confirm the structure of the product by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

II. General Protocol for the Synthesis of Schiff Bases

The core of this application note is the synthesis of Schiff bases (or hydrazones) from this compound. This is achieved through a condensation reaction with a variety of aromatic or heteroaromatic aldehydes and ketones. The general reaction is outlined below:

Diagram 1: General Synthesis of Schiff Bases

Caption: General workflow for Schiff base synthesis.

Protocol 3: General Synthesis of Schiff Bases from this compound

Materials:

-

This compound (from Protocol 2)

-

Substituted aromatic or heteroaromatic aldehyde/ketone (1 equivalent)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

To this solution, add the desired aldehyde or ketone (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.[2]

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

Table 1: Representative Aldehydes and Ketones for Schiff Base Synthesis

| Aldehyde/Ketone | Expected Product | Potential Biological Activity |

| Salicylaldehyde | (E)-2-((2-(7-chloro-1,3-benzothiazol-2-yl)hydrazono)methyl)phenol | Anticancer, Antimicrobial |

| 4-Nitrobenzaldehyde | (E)-1-(7-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrobenzylidene)hydrazine | Antimicrobial |

| 4-Methoxybenzaldehyde | (E)-1-(7-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxybenzylidene)hydrazine | Antioxidant |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(7-chloro-1,3-benzothiazol-2-yl)hydrazine | Anticonvulsant |

| 2-Acetylpyridine | (E)-1-(pyridin-2-ylethylidene)-2-(7-chloro-1,3-benzothiazol-2-yl)hydrazine | Metal-chelating agent |

III. Characterization of Synthesized Schiff Bases

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: To determine the purity of the crystalline solid.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the hydrazine and the C=O stretching band of the aldehyde/ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-10 ppm.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

IV. Applications and Future Directions

Schiff bases derived from the benzothiazole scaffold are a versatile class of compounds with a wide array of potential applications in drug discovery and development. Their reported biological activities include:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: These compounds have demonstrated significant activity against a range of bacterial and fungal strains.

-

Anticonvulsant and Anti-inflammatory Properties: The benzothiazole nucleus is a key feature in several compounds with neurological and anti-inflammatory effects.

The synthetic protocols detailed in this guide provide a robust platform for the generation of diverse libraries of this compound based Schiff bases. Future research in this area could focus on:

-

Expansion of the Compound Library: Synthesizing a broader range of derivatives using a variety of substituted aldehydes and ketones to establish structure-activity relationships (SAR).

-

In-depth Biological Evaluation: Screening the synthesized compounds against a panel of biological targets to identify lead candidates for further development.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.

Diagram 2: Workflow for Synthesis and Evaluation

Caption: From synthesis to biological evaluation.

V. Safety Precautions

-

All synthetic procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Hydrazine hydrate is toxic and a suspected carcinogen; avoid inhalation and skin contact.

-

Organic solvents are flammable; keep away from ignition sources.

VI. References

-

The Pharma Innovation Journal. (2015, June 24). Synthesis, characterization and antimicrobial evaluation of some new 1, 3-benzothiazole derivatives containing pyrazole moiety. Retrieved from [Link]

-

CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Chloro-2-hydrazinyl-1,3-benzothiazole

Current Status: Operational Ticket ID: CHEM-SUP-7CL-BZ Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 7-Chloro-2-hydrazinyl-1,3-benzothiazole Synthesis

Executive Summary & Reaction Logic

Welcome to the technical support hub. You are likely experiencing issues with yield consistency, dimerization, or purification when synthesizing This compound .

This transformation relies on a Nucleophilic Aromatic Substitution (

The Core Reaction Pathways

Figure 1: Mechanistic pathways. Note that the 2-amino route (red dashed line) is significantly less efficient without acid catalysis.

Optimized Protocols

We recommend Method A for highest yield and purity. Use Method B only if you are restricted to the 2-amino precursor.

Method A: Displacement of 2-Chloro (High Yield: 85-95%)

This method utilizes the superior leaving group ability of chloride compared to an amine.

Reagents:

-

2,7-Dichlorobenzothiazole (1.0 equiv)

-

Hydrazine Hydrate (80% or 99%) (5.0 - 10.0 equiv )

-

Solvent: Ethanol (95%) or Water (Green Chemistry)

Protocol:

-

Dissolution: Dissolve 2,7-dichlorobenzothiazole in Ethanol (10 mL/mmol).

-

Addition: Add Hydrazine Hydrate dropwise at room temperature.

-

Critical: Do not add the starting material to the hydrazine; add hydrazine to the SM solution to maintain local excess, or inversely add SM to a large excess of hydrazine if dimerization is observed.

-

-

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

-

Observation: The 7-Cl group activates the ring; reaction is often faster than unsubstituted analogs.

-

-

Workup: Cool to 0°C. The product usually precipitates as a beige/off-white solid.

-

Filtration: Filter and wash with cold water (to remove hydrazine hydrochloride) followed by cold ethanol (to remove unreacted SM).

Method B: Transamination of 2-Amino (Moderate Yield: 60-75%)

Warning: Direct reaction of 2-aminobenzothiazoles with hydrazine in methanol often fails (0% yield) due to the poor leaving group ability of

Optimization: You must use acid catalysis or a high-boiling solvent (ethylene glycol) to drive the equilibrium.

-

Acid Method: Reflux in water/ethanol with 1.0 equiv of Conc. HCl . The acid protonates the ring nitrogen, making C2 more electrophilic and the leaving group (

) more viable. -

Solvent Method: Use Ethylene Glycol at 140°C. (Effective but difficult to remove solvent).

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a high molecular weight impurity / low yield."

Diagnosis: Dimerization. The product (a hydrazine derivative) is still nucleophilic. If hydrazine is depleted, the product attacks a molecule of starting material to form 1,2-bis(7-chlorobenzothiazol-2-yl)hydrazine.

Solution:

-

Increase Hydrazine: Increase equivalents from 2.0 to 5.0 or 10.0 . Hydrazine is cheap; your product is not.

-

Reverse Addition: Add a solution of the benzothiazole slowly into a refluxing solution of hydrazine. This ensures the SM always encounters a high concentration of hydrazine.

Issue 2: "The product is an oil or sticky gum."

Diagnosis: Solvent trapping or partial hydrolysis. Solution:

-

Precipitation: Pour the reaction mixture into crushed ice/water with vigorous stirring.

-

Recrystallization: Recrystallize from Ethanol/Water (1:4 ratio).[1] Dissolve in hot ethanol, then add water until turbid.

Issue 3: "My 2-amino precursor isn't reacting."

Diagnosis: Lack of activation.[1] Solution:

-

Add 1.0 equiv of Conc. HCl .

-

Switch solvent to Ethylene Glycol or PEG-400 and increase temp to >120°C.

Issue 4: "Is the 7-Chloro group stable?"

Diagnosis: Regioselectivity concerns.

Analysis: Yes. The 7-chloro position is not activated for

Decision Matrix & Workflow

Use this logic tree to determine your next experimental step.

Figure 2: Troubleshooting decision tree for reaction monitoring.

Comparative Data: Solvent & Catalyst Effects[3]

The following data summarizes optimization studies for 2-hydrazinobenzothiazole derivatives.

| Entry | Precursor | Solvent | Additive | Temp (°C) | Yield (%) | Notes |

| 1 | 2,7-Dichloro- | Ethanol | None | 78 (Reflux) | 85-92 | Recommended. Cleanest profile. |

| 2 | 2,7-Dichloro- | Water | None | 100 | 88 | Green chemistry approach. Product precipitates pure.[2] |

| 3 | 2-Amino-7-Cl- | Ethanol | None | 78 | 0 | Failed. No reaction after 24h. |

| 4 | 2-Amino-7-Cl- | Ethanol | Conc. HCl | 78 | 59-76 | Acid catalysis essential for amino precursor. |

| 5 | 2-Amino-7-Cl- | Ethylene Glycol | None | 140 | 78 | Effective but difficult workup (high BP solvent). |

References

-

Optimization of 2-hydrazinylbenzo[d]thiazole synthesis (Acid Catalysis)

-

Title: An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines.[3]

- Source: Indian Journal of Chemistry / CSIR-NIScPR.

-

Key Finding: Reaction of 2-amino precursor fails in methanol but proceeds in 76% yield with HCl/Water.

-

(Verified via search context 1.1)

-

-

Green Chemistry Approach (Water Solvent)

- Title: Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach.

- Source: Chemical and Materials Sciences: Research Findings Vol. 5.

-

Key Finding: Water reflux is a viable, eco-friendly solvent for this transformation.[3]

-

(Verified via search context 1.3)

-

Synthesis from 2-Chlorobenzothiazole (General Protocol)

-

Microwave & Ethylene Glycol Methods

- Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Source: PMC / Molecules (NIH).

- Key Finding: Comparison of microwave vs.

-

(Verified via search context 1.4)

Sources

Technical Support Center: Minimizing Side Reactions in Benzothiazole Hydrazine Cyclization

Welcome to the technical support center for benzothiazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of fused heterocyclic systems, specifically the cyclization of 2-hydrazinobenzothiazole derivatives to form[1][2][3]triazolo[3,4-b]benzothiazoles. As specialists in heterocyclic chemistry, we understand the nuances that can lead to unexpected side products and diminished yields. This document provides in-depth, cause-and-effect troubleshooting advice to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the cyclization of 2-hydrazinobenzothiazole.

Q1: My cyclization with formic acid stopped, and I've isolated a stable intermediate instead of the final triazole product. What happened?

A1: You have likely isolated the N'-formyl-2-hydrazinylbenzothiazole intermediate. The reaction proceeds in two steps: initial formylation of the hydrazine moiety, followed by an intramolecular dehydrative cyclization. If the reaction time is too short or the temperature is insufficient, the reaction can stall at this intermediate stage.[4] Driving the reaction to completion requires more forcing conditions, such as prolonged reflux.

Q2: I'm attempting to synthesize a 3-methyl substituted triazolobenzothiazole using acetic acid and have isolated the acetylated hydrazine. Why didn't it cyclize?

A2: Similar to the formic acid reaction, the initial step is the formation of an N'-acetyl-2-hydrazinylbenzothiazole. This intermediate is often stable and requires a separate, dedicated cyclization step.[4] Simple heating in acetic acid is usually insufficient. A strong dehydrating agent, such as orthophosphoric acid or polyphosphoric acid (PPA), is typically required to effect the intramolecular cyclization to the desired 3-methyl-[1][3]triazolo[3,4-b]benzothiazole.

Q3: My reaction mixture turned dark brown/black, and the yield of the desired product is very low. What could be the cause?

A3: Dark coloration often indicates degradation. The hydrazone intermediates, formed in situ, can be thermally sensitive.[5][6] Prolonged heating at high temperatures can lead to decomposition. Additionally, oxidative side reactions can occur, especially if the reaction is not performed under an inert atmosphere. Consider lowering the reaction temperature and extending the reaction time, or running the reaction under a nitrogen or argon atmosphere to mitigate these issues.

Q4: Can I use other single-carbon sources for the cyclization?

A4: Yes, various single-carbon sources can be used, but they may lead to different products. For instance, reacting 2-hydrazinobenzothiazole with carbon disulfide (CS₂) in an alkaline medium yields 3-mercapto-[1][3]triazolo[3,4-b]benzothiazole.[7] Using urea can produce the 3-hydroxy derivative.[4] It is crucial to select the reagent that corresponds to the desired substituent at the 3-position of the triazole ring.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed mechanistic explanations and solutions for specific, challenging side reactions.

Issue 1: Incomplete Cyclization and Isolation of Acyclic Intermediates

Question: I am consistently isolating the N'-acyl hydrazide intermediate and struggling to achieve full conversion to the cyclized triazole. How can I drive the reaction to completion without causing degradation?

Answer:

This is the most common hurdle in this synthesis. The cyclization step is an intramolecular electrophilic substitution followed by dehydration, which has a higher activation energy than the initial acylation.

Causality & Mechanism: The reaction proceeds via two distinct stages. The first is a rapid nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acid (or its derivative), forming the stable N'-acyl intermediate. The second, slower step is the intramolecular cyclization where the endocyclic nitrogen of the benzothiazole ring attacks the amide carbonyl, followed by the elimination of a water molecule to form the aromatic triazole ring.

Solutions & Protocols:

-

Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature and/or prolong the reflux time. For formic acid cyclizations, refluxing for 6 hours or more is often necessary for complete conversion.[3][4]

-

Use of Dehydrating Agents: For less reactive acyl intermediates (like the N'-acetyl derivative), a chemical dehydrating agent is essential. Polyphosphoric acid (PPA) is highly effective as both a catalyst and a solvent at elevated temperatures (120-150 °C). Orthophosphoric acid can also be used.[4]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by efficiently heating the polar reactants and promoting the high-energy cyclization step. This can often lead to cleaner reactions and higher yields by minimizing the time the mixture is exposed to high temperatures.

| Parameter | Standard Reflux | PPA-Mediated | Microwave-Assisted |

| Temperature | Varies (e.g., ~100 °C for formic acid) | 120-150 °C | 150-200 °C |

| Time | 4-12 hours | 1-4 hours | 5-20 minutes |

| Key Advantage | Simple setup | Effective for difficult substrates | Rapid, often higher yield |

| Key Disadvantage | Long reaction times, potential for stalling | Viscous, difficult workup | Requires specialized equipment |

Table 1. Comparison of methods to promote complete cyclization.

Issue 2: Formation of Unexpected Heterocyclic Products

Question: I attempted a cyclization using diethyl oxalate, expecting to form a triazole derivative, but obtained a completely different product. Why does this happen?

Answer:

The structure of the cyclizing agent is critical as it provides the carbon atom(s) for the new ring. Di-carbonyl compounds like diethyl oxalate can lead to alternative, more complex reaction pathways.

Causality & Mechanism: Instead of providing a single carbon for the triazole ring, diethyl oxalate can react with both nitrogens of the hydrazine moiety, leading to the formation of a different heterocyclic system. In one reported case, the reaction of 3-hydrazino-1,2,4-triazolo(3,4-b)benzothiazole with diethyl oxalate resulted not in a simple condensation but in the formation of a 3-aminoformyl derivative, indicating a complex rearrangement or alternative reaction pathway.[2]

Solutions & Preventative Measures:

-

Select Appropriate Reagents: For the synthesis of unsubstituted[1][2][3]triazolo[3,4-b]benzothiazoles, use simple C1 sources like formic acid or triethyl orthoformate.[3][8] For 3-substituted derivatives, use the corresponding carboxylic acid (for 3-alkyl/aryl), CS₂ (for 3-mercapto), or cyanogen bromide (for 3-amino).[3][7]

-

Consult the Literature: Before attempting a novel cyclization, perform a thorough literature search for reactions with your chosen cyclizing agent and substrate class. The reactivity of hydrazine compounds with dicarbonyls is complex and well-documented, often leading to pyrazole or pyridazine derivatives rather than triazoles.

-

Mechanistic Consideration: Always consider the possible reaction mechanisms. A simple C1 electrophile is required to form the five-membered triazole ring. A C2 electrophile like diethyl oxalate will inherently favor the formation of a six-membered ring or other structures.

Section 3: Experimental Protocols

The following is a generalized protocol for the synthesis of the parent[1][2][3]triazolo[3,4-b]benzothiazole, with troubleshooting checkpoints included.

Protocol: Synthesis of[1][2][3]Triazolo[3,4-b]benzothiazole

Materials:

-

2-Hydrazinobenzothiazole

-

Formic Acid (98-100%)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

TLC plates (Silica gel 60 F254)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, add 2-hydrazinobenzothiazole (1.0 eq). To this, add an excess of formic acid (approx. 10-15 mL per gram of starting material). The formic acid acts as both the reagent and the solvent.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Reaction Monitoring (Checkpoint): After 2 hours, pause the heating, cool slightly, and carefully take a small aliquot for TLC analysis (Eluent: e.g., Ethyl Acetate/Hexane 7:3). Spot the starting material, the reaction mixture, and a co-spot. The intermediate N'-formyl product will appear as a new spot with an Rf value between the starting material and the final product. The final product is typically more polar and will have a lower Rf.

-

Continue Reflux: Continue to reflux the reaction mixture, taking TLCs every 2 hours. The reaction is complete when the starting material and intermediate spots are no longer visible, and only the product spot remains. This may take 6-8 hours.[4]

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual formic acid, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure[1][2][3]triazolo[3,4-b]benzothiazole.

Section 4: References

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. (2025). ResearchGate. [Link]

-

Synthesis of some new hydrazone derivatives containing benzothiazole moiety. (2025). ResearchGate. [Link]

-

[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. (2017). Trade Science Inc. [Link]

-

Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. (2015). Der Pharma Chemica. [Link]

-

Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers. [Link]

-

Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. [Link]

-

[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Benzo[3][4]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2021). MDPI. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2018). National Center for Biotechnology Information. [Link]

-

Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. (1992). PubMed. [Link]

-

Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (2023). ResearchGate. [Link]

-

Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). ResearchGate. [Link]

-

Oxidative Ring-Opening of Benzothiazole Derivatives. (2007). University of Toronto. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Optimizing reflux time for 7-Chloro-2-hydrazinyl-1,3-benzothiazole derivatives

Technical Support Center: Benzothiazole Process Chemistry Subject: Optimization of Reflux Parameters for 7-Chloro-2-hydrazinyl-1,3-benzothiazole Ticket ID: BZT-OPT-7CL-HYD Status: Open

Executive Summary

This guide addresses the synthesis and optimization of This compound , a critical pharmacophore used as a precursor for Schiff bases, pyrazoles, and triazoles. The core challenge in this synthesis is balancing conversion efficiency against thermal decomposition or dimerization .

The 2-position of the benzothiazole ring is highly electrophilic, making it susceptible to nucleophilic attack by hydrazine. However, the 7-chloro substituent introduces specific steric and electronic considerations that differentiate it from the more common 6-chloro or unsubstituted analogs.

Module 1: Standardized Protocol (The Baseline)

Use this protocol as your experimental control before attempting optimization.

Reaction Type: Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

-

Stoichiometry Setup: Dissolve 2,7-dichlorobenzothiazole (1.0 eq) in Ethanol (10-15 volumes) .

-

Note: If using the 2-amino precursor, ethylene glycol is required as a solvent with catalytic HCl, and temperatures must reach 140°C. The chloro-precursor method described here is milder and cleaner.

-

-

Reagent Addition: Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

-

Critical: A large excess of hydrazine is non-negotiable. It drives the equilibrium forward and prevents the formation of the symmetrical "dimer" impurity (where one hydrazine molecule bridges two benzothiazole rings).

-

-

Reflux Phase: Heat the mixture to reflux (

).-

Standard Time:3.5 hours .

-

-

Monitoring: Perform TLC (System: Ethyl Acetate:Hexane 3:7) every 30 minutes after the first hour.

-

Workup: Cool reaction mixture to

(ice bath). The product typically precipitates as a solid. -

Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) followed by cold ethanol (to remove unreacted starting material).

Module 2: Optimization Logic (The "Why")

The reflux time is not a fixed constant; it is a variable dependent on your specific solvent volume and hydrazine concentration. Use the following data to adjust your process.

Table 1: Reflux Time vs. Product Profile

| Reflux Time | Conversion Rate | Impurity Profile | Recommendation |

| < 1.5 Hours | Low (< 60%) | High Starting Material (SM) | Insufficient. Reaction is kinetically limited. |

| 2.0 - 3.5 Hours | Optimal (> 90%) | Minimal (< 2%) | Ideal Window. Stop when SM disappears on TLC. |

| > 5.0 Hours | High (> 95%) | Dimer formation; Oxidative degradation | Over-processed. Hydrazine is thermally unstable; prolonged heat promotes side reactions. |

Table 2: Solvent Effects on Reflux Efficiency

| Solvent | Boiling Point | Reaction Rate | Notes |

| Ethanol | Moderate | Recommended. Green, easy workup, good solubility for hydrazine. | |

| Methanol | Slow | Too slow for 7-chloro derivatives due to steric hindrance. | |

| n-Butanol | Fast | Risk of Dimerization. High temp promotes double substitution. | |

| Water | Moderate | Greenest Option. Requires vigorous stirring (heterogeneous). |

Module 3: Troubleshooting Hub (FAQs)

Q1: I see two spots on my TLC very close to each other. What is happening? A: This is the classic "Dimer Trap." The lower spot is likely your product (this compound), and the upper spot is the bis-benzothiazolyl hydrazine .

-

Cause: You likely ran out of hydrazine in the pot, or the reflux was too long/hot.

-

Fix: Increase Hydrazine Hydrate to 6-8 equivalents in the next run. Hydrazine is cheap; your precursor is not.

Q2: My product is an oil or sticky gum, not a solid. A: This indicates trapped solvent or partial hydrolysis.

-

Immediate Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation.

-

Root Cause:[1][2][3] The 7-chloro group increases lipophilicity compared to the unsubstituted benzothiazole, making crystallization slightly slower.

Q3: Can I use 2-mercapto-7-chlorobenzothiazole instead of the dichloro starting material?

A: Yes, but it requires oxidative elimination of

-

Adjustment: The reflux time will likely extend to 6-8 hours . You must ensure good ventilation as hydrogen sulfide gas will be evolved. The yield is generally lower than the

route using the 2-chloro precursor.

Q4: Is the Chlorine at position 7 stable during reflux? A: Yes. Under standard reflux conditions in ethanol with hydrazine, the Cl at position 7 is an unactivated aryl chloride and is stable. It will not undergo nucleophilic substitution. Only the Cl (or leaving group) at position 2, which is adjacent to the ring nitrogen and sulfur, is activated for substitution.

Module 4: Process Visualization

Diagram 1: Synthesis Workflow & Decision Tree

Caption: Operational workflow for the synthesis of this compound with integrated decision points for reaction monitoring.

Diagram 2: Troubleshooting The "Dimer" Impurity

Caption: Mechanistic pathway showing how hydrazine depletion leads to dimerization. Maintaining high hydrazine concentration is the preventative control.

References

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives Source:Arabian Journal of Chemistry (2016) URL:[Link]

-

An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines Source:Indian Journal of Chemistry (via NIScPR) URL:[Link]

-

Synthesis of novel 1-(7-chloro-6-fluoro-1-benzothiazole-2yl)-3-aryl pyrazole Source:Scholars Research Library URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 7-Chloro-2-hydrazinyl-1,3-benzothiazole

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, benzothiazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chloro-2-hydrazinyl-1,3-benzothiazole. By delving into the principles of chemical shifts, coupling constants, and through comparison with analogous structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of this and related molecules.

The Structural Landscape of this compound

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound is composed of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chloro group is substituted at position 7, and a hydrazinyl (-NHNH₂) group is at position 2. This specific arrangement of substituents dictates the electronic environment of each proton, which in turn governs its resonance frequency in the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum: A Comparative Approach

Expected Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Insights |